HMR-1556 is a synthetic chromanol derivative developed as a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs). [] This current plays a crucial role in the repolarization phase of the cardiac action potential, particularly during periods of high heart rate or stress. [, , ] As a selective tool, HMR-1556 allows researchers to investigate the physiological and pathological roles of IKs in cardiac function and explore its potential as a target for novel antiarrhythmic therapies. []
HMR 1556 falls under the category of potassium channel blockers, specifically targeting the KCNQ1-KCNE1 (KvLQT1-MinK) voltage-gated channel. It is classified as a sulfonamide derivative and has been identified as a lead compound in the development of new antiarrhythmic drugs. The compound is sourced from various suppliers, including Sigma-Aldrich and Tocris Bioscience .
The synthesis of HMR 1556 involves multiple steps, beginning with the formation of the chromanol core structure. The synthetic pathway typically includes:
The molecular structure of HMR 1556 features a chromanol backbone with several substituents that enhance its biological activity. Notably:
HMR 1556 can undergo several chemical reactions, including:
Common reagents used in these reactions include:
HMR 1556 exerts its pharmacological effects primarily through the blockade of the I_Ks potassium channels. Its mechanism involves:
The inhibition of I_Ks channels plays a critical role in modulating cardiac action potentials, particularly during repolarization phases. This mechanism is vital for understanding arrhythmogenic conditions and developing therapeutic interventions .
HMR 1556 possesses several notable physical and chemical properties:
HMR 1556 has diverse applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3